ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate
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Overview
Description
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₃NO₅ It is characterized by the presence of a benzodioxole ring, an acetyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Acetyl Group: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Formation of the Carbamate Ester: The final step involves the reaction of the acetylated benzodioxole with ethyl chloroformate and a suitable base to form the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate can be compared with other similar compounds, such as:
Benzodioxole Derivatives: Compounds with similar benzodioxole rings but different substituents.
Carbamate Esters: Compounds with similar carbamate ester functional groups but different aromatic rings.
Similar Compounds
- Mthis compound
- Propyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate
- Ethyl (6-acetyl-1,3-benzodioxol-4-yl)carbamate
Properties
IUPAC Name |
ethyl N-(6-acetyl-1,3-benzodioxol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-16-12(15)13-9-5-11-10(17-6-18-11)4-8(9)7(2)14/h4-5H,3,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSPLWFAUWNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1C(=O)C)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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